molecular formula C12H7F3OS B1324119 3-(2-Trifluoromethylbenzoyl)thiophene CAS No. 898771-30-7

3-(2-Trifluoromethylbenzoyl)thiophene

Cat. No.: B1324119
CAS No.: 898771-30-7
M. Wt: 256.25 g/mol
InChI Key: QFUBEOXTTUOKAN-UHFFFAOYSA-N
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Description

3-(2-Trifluoromethylbenzoyl)thiophene is a chemical compound that belongs to the class of thiophene derivatives. It is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Trifluoromethylbenzoyl)thiophene typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality control and product characterization .

Chemical Reactions Analysis

Types of Reactions

3-(2-Trifluoromethylbenzoyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

Scientific Research Applications

3-(2-Trifluoromethylbenzoyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Trifluoromethylbenzoyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, its trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property is crucial for its potential biological activities, such as inhibiting enzymes or interacting with receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Trifluoromethylphenyl)thiophene
  • 3-(2-Trifluoromethylbenzyl)thiophene
  • 3-(2-Trifluoromethylphenyl)furan

Uniqueness

3-(2-Trifluoromethylbenzoyl)thiophene is unique due to the presence of both the trifluoromethyl group and the benzoyl moiety, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

thiophen-3-yl-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3OS/c13-12(14,15)10-4-2-1-3-9(10)11(16)8-5-6-17-7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUBEOXTTUOKAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CSC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641847
Record name (Thiophen-3-yl)[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-30-7
Record name 3-Thienyl[2-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Thiophen-3-yl)[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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